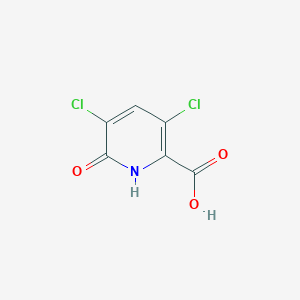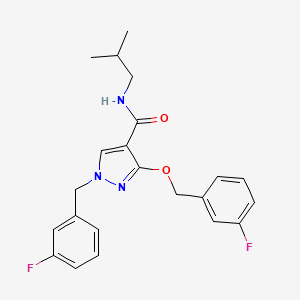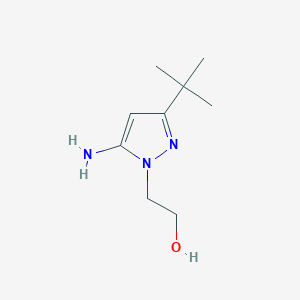
(E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C15H9N5O5S2 and its molecular weight is 403.39. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized derivatives of thioxothiazolidin-4-one, examining their reactions and potential applications. For instance, the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been studied, leading to the synthesis of compounds with potential for further chemical applications (Kandeel & Youssef, 2001). Additionally, novel thioxothiazolidin-4-one derivatives have been synthesized and analyzed for their anticancer and antiangiogenic effects, demonstrating significant potential in cancer therapy (Chandrappa et al., 2010).
Antimicrobial and Antifungal Applications
The compound and its derivatives have shown promising antimicrobial and antifungal activities. A study highlighted the synthesis of spiro-oxindole constructed with pyrrolidine/thioxothiazolidin-4-one derivatives, showcasing significant antimicrobial properties (Barakat et al., 2018). Moreover, the synthesis of new thiazolidinyl analogs containing pyridine rings was evaluated for their biological activity, revealing good anti-inflammatory and analgesic activity, with potential implications for drug development (Ranga, Sharma, & Kumar, 2013).
Structural Analysis and Tautomerism
Structural analysis and the study of tautomerism in derivatives of thioxothiazolidin-4-one have provided insights into the chemical properties and potential applications of these compounds. For instance, the reassignment of crystal structures of 2-amino-1,3-thiazolidin-4-one derivatives highlighted the importance of structural knowledge in understanding compound behavior (Gzella et al., 2014).
Photophysical Properties
The effect of structural manipulations on the photophysical properties of novel d-π-A chromophores, including derivatives of thioxothiazolidin-4-one, has been explored. This research has implications for the development of materials with specific optical properties (Jachak et al., 2021).
properties
IUPAC Name |
(5E)-3-(2,4-dinitroanilino)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O5S2/c21-14-13(7-9-3-5-16-6-4-9)27-15(26)18(14)17-11-2-1-10(19(22)23)8-12(11)20(24)25/h1-8,17H/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFVESOIIYJYDG-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN2C(=O)/C(=C\C3=CC=NC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2764544.png)
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2764545.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2764547.png)

![(Z)-4-((2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)-2-methoxyphenyl acetate](/img/structure/B2764550.png)

![Ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764555.png)

![3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2764558.png)

![methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2764561.png)
![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2764562.png)